

# WEHI-345: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | WEHI-345 |           |
| Cat. No.:            | B611805  | Get Quote |

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the use of **WEHI-345**, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2).

**WEHI-345** is a valuable tool for studying the NOD signaling pathway, which plays a crucial role in the innate immune response to bacterial pathogens.[1][2] By inhibiting RIPK2, **WEHI-345** allows for the investigation of the mechanisms underlying inflammatory diseases such as Crohn's disease and multiple sclerosis.[1][3] These notes provide essential information on the solubility, preparation, and experimental application of **WEHI-345**.

#### **Physicochemical Properties and Solubility**

A summary of the key physicochemical properties of **WEHI-345** is presented in the table below for easy reference.

| Property          | Value                            | Reference |
|-------------------|----------------------------------|-----------|
| Molecular Weight  | 401.46 g/mol                     | [4][5]    |
| Molecular Formula | C22H23N7O                        | [3][6]    |
| CAS Number        | 1354825-58-3                     | [3][6]    |
| Appearance        | Crystalline solid / Solid powder | [3][5]    |
| Purity            | ≥98%                             | [3][5]    |



**WEHI-345** exhibits solubility in various organic solvents but is insoluble in water.[5] The following table summarizes its solubility in commonly used laboratory solvents.

| Solvent                                     | Solubility            | Reference |
|---------------------------------------------|-----------------------|-----------|
| DMSO                                        | ≥ 2 mg/mL             | [3]       |
| DMF                                         | 2 mg/mL               | [3]       |
| Ethanol                                     | Slightly soluble      | [3]       |
| 10% DMSO + 90% (20% SBE-<br>β-CD in Saline) | ≥ 2.5 mg/mL (6.23 mM) | [4][7]    |
| 10% DMSO + 90% Corn Oil                     | ≥ 2.5 mg/mL (6.23 mM) | [4]       |

## **Mechanism of Action and Signaling Pathway**

**WEHI-345** is a potent and selective inhibitor of RIPK2 kinase with an IC<sub>50</sub> of approximately 0.13 μM.[4][6] It functions by delaying the ubiquitylation of RIPK2 and subsequently suppressing the activation of the downstream NF-κB signaling pathway upon stimulation of NOD-like receptors.[4][8][9] This targeted inhibition prevents the production of pro-inflammatory cytokines.[2][8]

The diagram below illustrates the simplified NOD2 signaling pathway and the point of inhibition by **WEHI-345**.





Click to download full resolution via product page

Caption: **WEHI-345** inhibits RIPK2, blocking NF-κB activation.



# **Experimental Protocols**Preparation of Stock Solutions

For In Vitro Experiments (e.g., cell culture):

- To prepare a stock solution in DMSO, dissolve WEHI-345 in pure DMSO to a concentration of 2 mg/mL or higher.[3]
- If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[4]
- Store the stock solution at -20°C or -80°C.[10] It is recommended to aliquot the solution to avoid repeated freeze-thaw cycles.[10]

For In Vivo Experiments (e.g., animal studies):

- Formulation 1 (SBE-β-CD based):
  - Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline.
  - Prepare a stock solution of WEHI-345 in DMSO.
  - For the final formulation, add 10% of the DMSO stock solution to 90% of the 20% SBE-β CD in saline solution.[4][7] This should yield a clear solution.[4]
- Formulation 2 (Corn Oil based):
  - Prepare a stock solution of WEHI-345 in DMSO.
  - For the final formulation, add 10% of the DMSO stock solution to 90% corn oil.[4]

The workflow for preparing **WEHI-345** solutions is outlined below.





Click to download full resolution via product page

Caption: Workflow for preparing **WEHI-345** solutions.

### Cell-Based Assay Protocol: Inhibition of Cytokine Production

This protocol describes a general method for assessing the inhibitory effect of **WEHI-345** on muramyl dipeptide (MDP)-induced cytokine production in macrophage cell lines (e.g., THP-1 or bone marrow-derived macrophages).

- Cell Seeding: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
- Pre-treatment: Treat the cells with varying concentrations of WEHI-345 (e.g., 500 nM) or vehicle control (DMSO) for 1 hour prior to stimulation.[4]



- Stimulation: Induce an inflammatory response by adding muramyl dipeptide (MDP) to the cell culture medium.
- Incubation: Incubate the cells for a specified period (e.g., 2, 4, or 8 hours).[4][5]
- Sample Collection: Collect the cell culture supernatant to measure cytokine levels (e.g., TNF, IL-6, IL-8) by ELISA or other immunoassays.[3][4]
- RNA Extraction and qRT-PCR (Optional): Lyse the cells to extract total RNA. Perform
  quantitative real-time PCR to measure the mRNA levels of target genes (e.g., TNF, IL-8, IL1β, A20).[3][4]

## In Vivo Protocol: Experimental Autoimmune Encephalomyelitis (EAE) Model

This protocol provides a general guideline for evaluating the efficacy of **WEHI-345** in a mouse model of EAE.

- EAE Induction: Induce EAE in susceptible mouse strains (e.g., C57BL/6) using standard protocols.
- Treatment: Administer **WEHI-345** (e.g., 20 mg/kg) or vehicle control via intraperitoneal injection twice daily for a specified duration (e.g., 6 days).[4][5]
- Monitoring: Monitor the mice daily for clinical signs of EAE and record disease scores.
- Analysis: At the end of the experiment, collect tissues for histological analysis to assess inflammatory infiltrate and demyelination.[4][5] Plasma can be collected to measure cytokine levels.[3]

#### **Summary of In Vitro and In Vivo Efficacy**

The following table summarizes the reported biological activity of **WEHI-345** in various experimental settings.



| Assay/Model                                      | Cell<br>Line/Animal<br>Model  | Concentration/<br>Dose           | Observed<br>Effect                                                                                      | Reference |
|--------------------------------------------------|-------------------------------|----------------------------------|---------------------------------------------------------------------------------------------------------|-----------|
| RIPK2 Kinase<br>Assay                            | Human<br>recombinant<br>RIPK2 | IC50 = 130 nM                    | Inhibition of<br>RIPK2 kinase<br>activity                                                               | [3]       |
| MDP-induced<br>RIPK2<br>Autophosphoryla<br>tion  | Raw 264.7 cells               | 500 nM                           | Inhibition of<br>RIPK2<br>autophosphorylat<br>ion                                                       | [4][5]    |
| MDP-induced<br>Cytokine<br>Transcription         | BMDMs, THP-1<br>cells         | 500 nM                           | Blocked<br>transcription of<br>TNF and IL-6;<br>Reduced mRNA<br>levels of TNF, IL-<br>8, IL-1β, and A20 | [3][4][9] |
| Experimental Autoimmune Encephalomyeliti s (EAE) | C57BL/6 mice                  | 3-10 mg/kg or 20<br>mg/kg (i.p.) | Reduced plasma TNF levels, delayed disease onset, reduced disease score, and inflammatory infiltrate    | [3][5]    |

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

• 1. WEHI-345 [myskinrecipes.com]







- 2. A RIPK2 inhibitor delays NOD signalling events yet prevents inflammatory cytokine production PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. xcessbio.com [xcessbio.com]
- 6. medkoo.com [medkoo.com]
- 7. WEHI-345 | RIPK2 抑制剂 | MCE [medchemexpress.cn]
- 8. m.bcpchemlab.com [m.bcpchemlab.com]
- 9. abmole.com [abmole.com]
- 10. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [WEHI-345: Application Notes and Protocols for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611805#wehi-345-solubility-and-preparation-for-experiments]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com